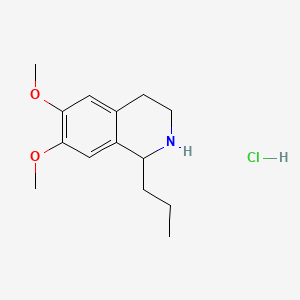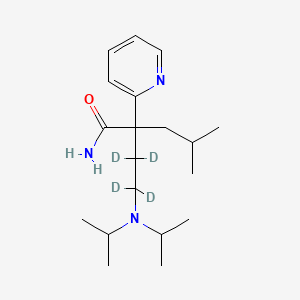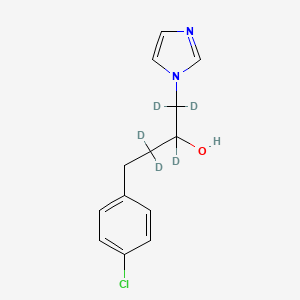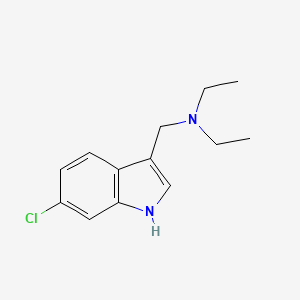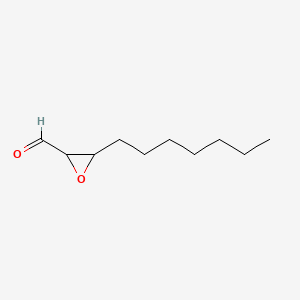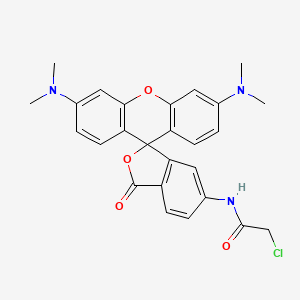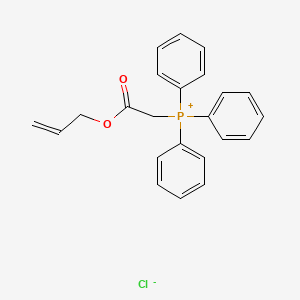![molecular formula C8H10N4O4 B563272 N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide CAS No. 1216442-68-0](/img/structure/B563272.png)
N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide” is a chemical compound . It is also known as 5-acetamido-6-formamido-3-methyluracil . The molecular formula of this compound is C8H10N4O4 .
Molecular Structure Analysis
The molecular structure of “N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide” includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also contains formamido and acetamido functional groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 226.189 Da . Predicted data suggests that it has a Log Kow (Octanol-Water Partition Coefficient) of -0.22, a boiling point of 572.51°C, and a melting point of 246.47°C .Aplicaciones Científicas De Investigación
Biological Effects of Acetamide Derivatives
Kennedy (2001) conducted a comprehensive review of the toxicology of acetamide, formamide, and their derivatives, exploring the biological responses and the implications of exposure to these chemicals. The review highlighted the commercial significance of these compounds and the varied biological responses they elicit, underscoring the need for updated information on their effects (Kennedy, 2001).
Pyrimidine Derivatives in Cancer Treatment
Skibo (1998) reviewed the design, chemistry, cytotoxicity, and antitumor activity of agents based on the pyrrolobenzimidazole or azomitosene ring system, specifically focusing on the 6-aziridinylquinone derivatives (PBIs) and 6-acetamidoquinone derivatives (APBIs) of this system. The review emphasized the advantages of these agents over other antitumor agents, exploring their mechanisms of action and potential as novel antitumor agents (Skibo, 1998).
Pyrimidines in Anti-Inflammatory Activities
Rashid et al. (2021) summarized recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives. The review discussed various methods for the synthesis of pyrimidines and their potent anti-inflammatory effects, attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators (Rashid et al., 2021).
Pyrimidine-Appended Optical Sensors
Jindal and Kaur (2021) provided an inclusive anthology of literature on biologically significant pyrimidine-appended optical sensors from 2005 to 2020. The review highlighted the suitability of pyrimidine derivatives as exquisite sensing materials and their diverse biological and medicinal applications, showcasing their potential in various fields including sensor technology (Jindal & Kaur, 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[6-formamido-2,4-dioxo-3-(trideuteriomethyl)-1H-pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O4/c1-4(14)10-5-6(9-3-13)11-8(16)12(2)7(5)15/h3H,1-2H3,(H,9,13)(H,10,14)(H,11,16)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDZNZFGKEVDNPK-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(NC(=O)N(C1=O)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C(=C(NC1=O)NC=O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylamino-6-formylamino-3-methyl-d3-uracil | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

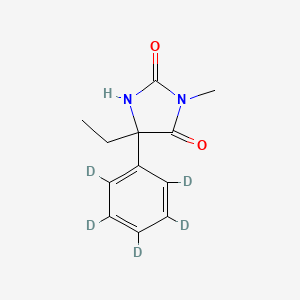

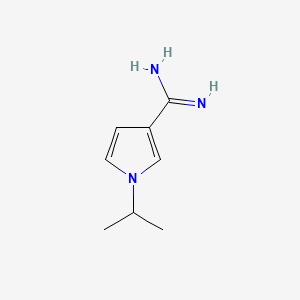
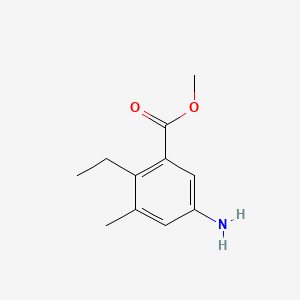
![2-[(3R,6S)-6-[(2R,3aR,4aR,8aS,9aR)-4,4,7,9a-tetramethyl-2,3,3a,4a,5,6,8a,9-octahydrobenzo[f][1]benzofuran-2-yl]-6-methyldioxan-3-yl]propanoic acid](/img/structure/B563195.png)
